4,4-Difluoropiperidine-1-sulfonamide
Overview
Description
4,4-Difluoropiperidine-1-sulfonamide is a fluorinated heterocyclic compound with the molecular formula C5H10F2N2O2S and a molecular weight of 200.21 g/mol It is characterized by the presence of two fluorine atoms on the piperidine ring and a sulfonamide group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Difluoropiperidine-1-sulfonamide typically involves the reaction of 4,4-difluoropiperidine hydrochloride with sulfamide in the presence of a base such as N-ethyl-N,N-diisopropylamine (DIPEA). The reaction is carried out in a solvent like butyl acetate under reflux conditions . The reaction mixture is then cooled, and the product is isolated by removing the solvent and purifying the residue.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4,4-Difluoropiperidine-1-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the piperidine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less documented.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents under mild to moderate temperatures.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various fluorinated derivatives, while oxidation and reduction can lead to changes in the oxidation state of the sulfonamide group.
Scientific Research Applications
4,4-Difluoropiperidine-1-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Materials Science: The compound’s unique fluorinated structure makes it useful in the development of advanced materials with specific properties, such as increased thermal stability and resistance to degradation.
Biological Studies: It is employed in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological molecules.
Mechanism of Action
The mechanism of action of 4,4-Difluoropiperidine-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The fluorine atoms enhance the compound’s binding affinity and selectivity by increasing its lipophilicity and stability .
Comparison with Similar Compounds
Similar Compounds
- 4-Fluoropiperidine-1-sulfonamide
- 4,4-Difluoropiperidine
- Piperidine-1-sulfonamide
Uniqueness
4,4-Difluoropiperidine-1-sulfonamide is unique due to the presence of two fluorine atoms on the piperidine ring, which significantly alters its chemical and physical properties compared to similar compounds. This fluorination enhances its stability, lipophilicity, and binding affinity, making it a valuable compound in various applications .
Properties
IUPAC Name |
4,4-difluoropiperidine-1-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10F2N2O2S/c6-5(7)1-3-9(4-2-5)12(8,10)11/h1-4H2,(H2,8,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYTNXDPEGKLEMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(F)F)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10F2N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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